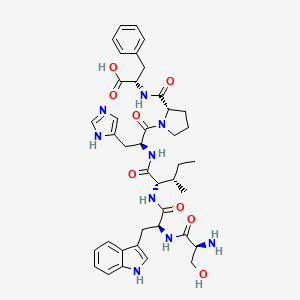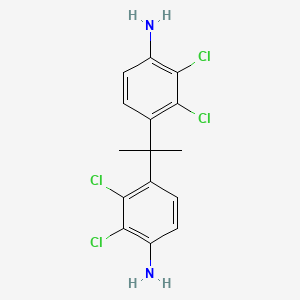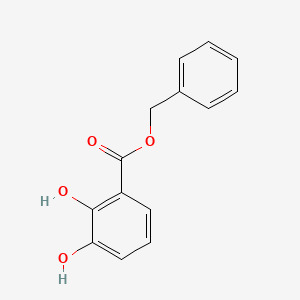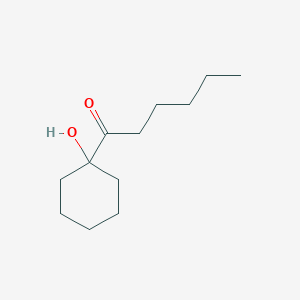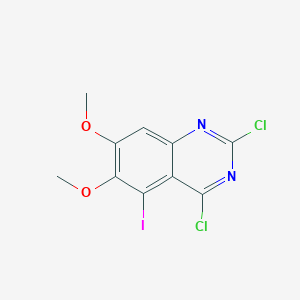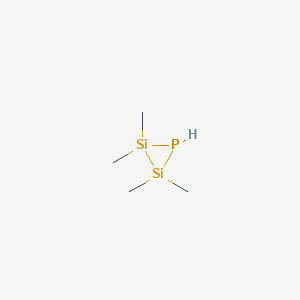![molecular formula C14H13ClHgN2O2 B12557074 Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury CAS No. 143336-51-0](/img/structure/B12557074.png)
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with methoxy and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury typically involves the reaction of 5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl with a mercury(II) chloride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at a specific temperature to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercury(II) oxide or other oxidized mercury species.
Reduction: Conversion to amine derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to enzyme inhibition. The diazenyl group can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Chloro(5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl)iridium: Similar structure but contains iridium instead of mercury.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a chloro and methoxy group but differs in the rest of the structure.
Uniqueness
Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with sulfur-containing biomolecules and participate in redox reactions sets it apart from similar compounds .
Properties
CAS No. |
143336-51-0 |
|---|---|
Molecular Formula |
C14H13ClHgN2O2 |
Molecular Weight |
477.31 g/mol |
IUPAC Name |
chloro-[5-methoxy-2-[(4-methoxyphenyl)diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H13N2O2.ClH.Hg/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12;;/h3-5,7-10H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
NMLFSVQYNNAQRY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



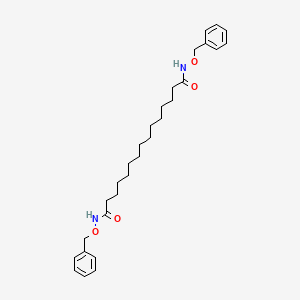
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
